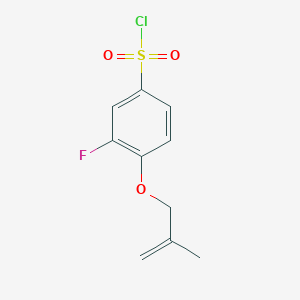
3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of the fluoro and allyloxy groups in its structure makes it a versatile compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with 2-methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or other derivatives. The fluoro and allyloxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-methoxybenzenesulfonyl chloride
- 3-Fluoro-4-methoxybenzenesulfonyl chloride
- 4-Fluoro-3-methylbenzenesulfonyl chloride
Uniqueness
3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride is unique due to the presence of both fluoro and allyloxy groups. These functional groups provide distinct reactivity and selectivity compared to other similar compounds. The fluoro group can enhance the compound’s stability and reactivity, while the allyloxy group can participate in additional reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10ClFO3S |
|---|---|
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
3-fluoro-4-(2-methylprop-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClFO3S/c1-7(2)6-15-10-4-3-8(5-9(10)12)16(11,13)14/h3-5H,1,6H2,2H3 |
Clave InChI |
DSMYWQIPGXXRMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


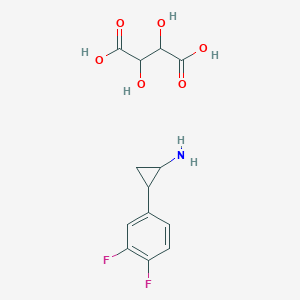

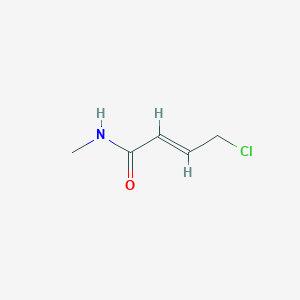

![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
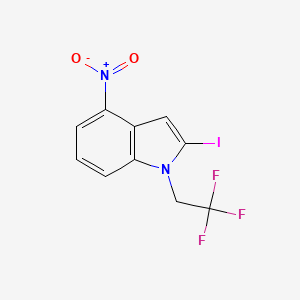
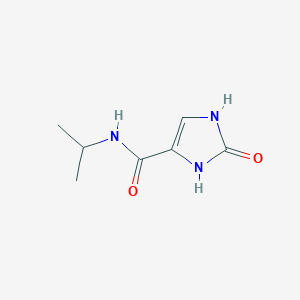
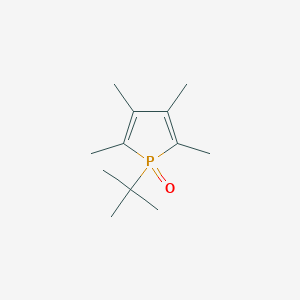

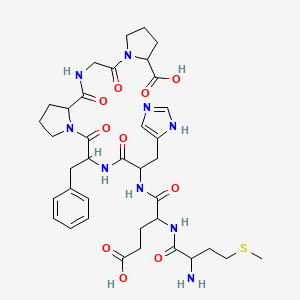

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

